molecular formula C9H12F2O B13967600 2,7-Octadien-4-one, 5,5-difluoro-7-methyl-

2,7-Octadien-4-one, 5,5-difluoro-7-methyl-

Cat. No.: B13967600
M. Wt: 174.19 g/mol
InChI Key: DNRBKOYTFXETDH-UHFFFAOYSA-N
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Description

2,7-Octadien-4-one, 5,5-difluoro-7-methyl- is an organic compound with the molecular formula C9H12F2O It is characterized by the presence of two double bonds, a ketone group, and two fluorine atoms attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Octadien-4-one, 5,5-difluoro-7-methyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of fluorinated reagents to introduce the difluoro group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2,7-Octadien-4-one, 5,5-difluoro-7-methyl- may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2,7-Octadien-4-one, 5,5-difluoro-7-methyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

2,7-Octadien-4-one, 5,5-difluoro-7-methyl- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,7-Octadien-4-one, 5,5-difluoro-7-methyl- exerts its effects involves interactions with specific molecular targets. The presence of the difluoro group can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,7-Octadien-4-one: Lacks the difluoro group, resulting in different chemical properties and reactivity.

    5,5-Difluoro-2,7-octadien-4-ol: Contains an alcohol group instead of a ketone, leading to different applications and reactivity.

    7-Methyl-2,7-octadien-4-one:

Uniqueness

The presence of the difluoro group in 2,7-Octadien-4-one, 5,5-difluoro-7-methyl- makes it unique compared to similar compounds

Properties

Molecular Formula

C9H12F2O

Molecular Weight

174.19 g/mol

IUPAC Name

5,5-difluoro-7-methylocta-2,7-dien-4-one

InChI

InChI=1S/C9H12F2O/c1-4-5-8(12)9(10,11)6-7(2)3/h4-5H,2,6H2,1,3H3

InChI Key

DNRBKOYTFXETDH-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)C(CC(=C)C)(F)F

Origin of Product

United States

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